5,7-Diphenylpyrido[2,3-d]pyrimidin-4(1H)-one
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Overview
Description
5,7-Diphenylpyrido[2,3-d]pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by its fused pyridine and pyrimidine rings, which are substituted with phenyl groups at positions 5 and 7. Pyridopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Diphenylpyrido[2,3-d]pyrimidin-4(1H)-one can be achieved through various methods. One common approach involves the reaction of 6-aminouracil with α,β-unsaturated ketones. For example, 6-amino-1,3-dimethyluracil can be reacted with Mannich bases under nitrogen atmosphere to form pyridopyrimidines via intermediate formation . Another method involves the reaction of 4-benzylamino derivatives with dimethylformamide and dimethylacetal .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
5,7-Diphenylpyrido[2,3-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridopyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridopyrimidine derivatives, while substitution reactions can introduce various functional groups onto the pyridopyrimidine ring .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5,7-Diphenylpyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. For instance, it has been shown to selectively inhibit the activity of tyrosine kinases, which are enzymes involved in the phosphorylation of proteins. This inhibition can disrupt signaling pathways that are crucial for cell proliferation and survival, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Pyrido[3,4-d]pyrimidines: These compounds have a similar fused ring structure but differ in the position of the nitrogen atoms.
Pyrido[4,3-d]pyrimidines: Another class of pyridopyrimidines with different ring fusion patterns.
Uniqueness
5,7-Diphenylpyrido[2,3-d]pyrimidin-4(1H)-one is unique due to its specific substitution pattern and biological activities. Its ability to selectively inhibit tyrosine kinases sets it apart from other pyridopyrimidines, making it a promising candidate for therapeutic development .
Properties
CAS No. |
69932-56-5 |
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Molecular Formula |
C19H13N3O |
Molecular Weight |
299.3 g/mol |
IUPAC Name |
5,7-diphenyl-3H-pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H13N3O/c23-19-17-15(13-7-3-1-4-8-13)11-16(14-9-5-2-6-10-14)22-18(17)20-12-21-19/h1-12H,(H,20,21,22,23) |
InChI Key |
QKGIJLPRSRJELO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C(=O)NC=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
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